molecular formula C15H17F2N3S B5661553 3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole

3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole

Cat. No. B5661553
M. Wt: 309.4 g/mol
InChI Key: BBSJSLJUHXBSKZ-UHFFFAOYSA-N
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Description

The compound "3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole" represents a class of triazole derivatives known for their significant chemical and physical properties. Triazoles are a crucial category of heterocyclic compounds that have attracted attention due to their wide range of applications in medicinal chemistry, agriculture, and material science.

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to our subject, often involves 1,3-dipolar cycloaddition reactions. These reactions can be catalyzed by various catalysts such as Ag(I) or Cu(II), leading to regioselective formation of 1,2,4-triazole scaffolds. For example, Liu et al. (2018) reported a catalyst-dependent regioselective synthesis of 1,2,4-triazoles through a [3 + 2] cycloaddition of isocyanides with aryl diazonium salts, showcasing the versatility of this approach in generating triazole derivatives (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the electronic and spatial configuration of the molecule. For instance, Boechat et al. (2010) detailed the crystal and molecular structures of triazole derivatives, revealing the impact of the triazole ring on the molecule's overall geometry and electronic distribution (Boechat et al., 2010).

properties

IUPAC Name

3-cyclopropyl-1-(3,4-difluorophenyl)-5-(propan-2-ylsulfanylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3S/c1-9(2)21-8-14-18-15(10-3-4-10)19-20(14)11-5-6-12(16)13(17)7-11/h5-7,9-10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSJSLJUHXBSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=NC(=NN1C2=CC(=C(C=C2)F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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